3-Methyl-4-(4-methylphenyl)azetidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-(4-methylphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-3-5-9(6-4-7)10-8(2)11(13)12-10/h3-6,8,10H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESAJRVSAWQXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC1=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, offering profound insights into the electronic environment of individual atoms. For 3-Methyl-4-(4-methylphenyl)azetidin-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive picture of its molecular framework. The presence of substituents on the azetidin-2-one (B1220530) ring significantly influences the NMR frequencies of the carbonyl group and other atoms within the molecule. nih.gov
¹H NMR Spectral Analysis and Proton Environment Elucidation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts and coupling patterns are highly informative for confirming the connectivity and stereochemistry of the molecule.
The protons on the β-lactam ring, H3 and H4, are of particular diagnostic importance. Their chemical shifts and the vicinal coupling constant (³JH3-H4) can be used to determine the relative stereochemistry of the substituents at these positions. For cis-isomers of 3,4-disubstituted azetidin-2-ones, the ³JH3-H4 coupling constant is typically in the range of 5.5–6.9 Hz, while for the corresponding trans-isomers, a smaller coupling constant of 2.4–2.9 Hz is observed. nih.gov
The protons of the methyl group at the C3 position would appear as a doublet, due to coupling with the adjacent H3 proton. The aromatic protons of the 4-methylphenyl group would resonate in the downfield region, typically between 7.0 and 7.5 ppm, and their splitting pattern would be indicative of a para-substituted benzene (B151609) ring. The methyl group on the phenyl ring would present as a singlet in the upfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H3 (azetidinone ring) | 3.0 - 3.5 | m | - |
| H4 (azetidinone ring) | 4.8 - 5.2 | d | ³JH3-H4: 2-7 |
| -CH₃ (at C3) | 1.2 - 1.5 | d | ³J = ~7 |
| Aromatic protons | 7.0 - 7.4 | m | - |
| -CH₃ (on phenyl ring) | 2.3 - 2.5 | s | - |
¹³C NMR Spectral Analysis and Carbon Skeletal Determination
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal. The chemical shift of each carbon is dependent on its hybridization and the electronic nature of its neighboring atoms.
The carbonyl carbon (C=O) of the β-lactam ring is characteristically found at the low-field end of the spectrum, typically in the range of 160-175 ppm. nih.gov The carbons of the azetidinone ring, C3 and C4, are expected to resonate in the range of 40-60 ppm. The methyl group at C3 and the methyl group on the phenyl ring will appear in the upfield region of the spectrum. The aromatic carbons will show signals in the 120-140 ppm range.
Based on data for analogous structures, the predicted ¹³C NMR chemical shifts for this compound are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C2) | 165 - 175 |
| C3 (azetidinone ring) | 45 - 55 |
| C4 (azetidinone ring) | 50 - 60 |
| -CH₃ (at C3) | 10 - 20 |
| Aromatic C (quaternary) | 130 - 140 |
| Aromatic CH | 125 - 130 |
Advanced 2D NMR Techniques (e.g., HMQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and for confirming the molecular structure.
An HSQC or HMQC spectrum would show correlations between directly bonded protons and carbons. For instance, it would connect the signal of the H3 proton to the C3 carbon, the H4 proton to the C4 carbon, and the protons of the methyl group at C3 to the corresponding carbon.
The HMBC spectrum, on the other hand, reveals longer-range couplings (typically over two or three bonds) between protons and carbons. This is particularly useful for establishing the connectivity between different parts of the molecule. For example, the H4 proton would be expected to show a correlation to the carbons of the 4-methylphenyl ring, confirming the attachment of this group to the C4 position of the azetidinone ring. The protons of the methyl group at C3 would show correlations to both C3 and C2, further solidifying the assignment of the ring structure.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom in the β-lactam ring. The chemical shift of the nitrogen atom is sensitive to the geometry and substitution of the ring. For β-lactams, the ¹⁵N chemical shifts are typically observed in a specific region, which can help to confirm the presence of the azetidin-2-one ring system.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Identification of Characteristic Functional Group Frequencies (e.g., β-lactam Carbonyl)
The most characteristic feature in the IR spectrum of an azetidin-2-one is the high-frequency absorption of the β-lactam carbonyl (C=O) stretching vibration. This band typically appears in the range of 1730-1790 cm⁻¹. sciencescholar.us The exact position of this band is influenced by the ring strain and the nature of the substituents on the ring. For this compound, this band is expected to be a strong and sharp absorption in this region, confirming the presence of the four-membered lactam ring.
Other expected characteristic IR bands would include the N-H stretching vibration around 3200-3300 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just below and above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.
Raman spectroscopy provides complementary information to IR spectroscopy. The β-lactam ring vibrations are also observable in the Raman spectrum. For instance, the carbonyl stretch of the β-lactam ring is often observed in the Raman spectrum as well. spectrabase.com
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200 - 3300 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=O (β-lactam) | Stretching | 1730 - 1790 |
Conformational Insights from Vibrational Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules by identifying their characteristic vibrational modes. For this compound, the vibrational spectrum is dominated by the absorptions of the β-lactam ring, the p-substituted phenyl group, and the methyl substituents.
The conformation of the four-membered azetidinone ring and the relative orientation of its substituents can be inferred from the precise frequencies of key vibrational bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the β-lactam ring, which is highly sensitive to ring strain and substitution. In many 2-azetidinone derivatives, this band appears in the range of 1730–1765 cm⁻¹, a higher frequency than that observed for acyclic amides, due to the increased ring strain. nih.govmdpi.com
Other significant vibrations include the N-H stretching and bending modes, the C-N bond stretching within the ring, and the various C-H stretching and bending modes of the methyl and phenyl groups. Analysis of these frequencies, often aided by computational methods like Density Functional Theory (DFT), can help distinguish between possible conformers by correlating calculated vibrational spectra with experimental data. mdpi.commjcce.org.mk While specific experimental spectra for the title compound are not widely available in the literature, the expected characteristic vibrational frequencies can be predicted based on extensive data from analogous structures.
Table 1: Predicted Characteristic Infrared Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | Amide (β-Lactam) | 3200 - 3400 | Position can be affected by hydrogen bonding. |
| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Typically multiple weak bands. |
| C-H Stretch (Aliphatic) | Methyl Groups, Ring CH | 2850 - 3000 | |
| C=O Stretch | Amide (β-Lactam) | 1730 - 1765 | A strong, sharp absorption characteristic of the strained ring. mdpi.com |
| C=C Stretch | Phenyl Ring | 1450 - 1600 | Multiple bands indicating aromaticity. |
| N-H Bend | Amide (β-Lactam) | 1500 - 1550 | |
| C-N Stretch | Amide (β-Lactam) | 1300 - 1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₁H₁₃NO), the molecular weight is 175.23 u. In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 175.
The fragmentation of β-lactams is well-characterized and typically involves a signature cleavage of the strained four-membered ring. nih.govresearchgate.net This process is often described as a retro-[2+2] cycloaddition, breaking the C2-C3 and C4-N1 bonds. nih.gov This primary fragmentation pathway for this compound would yield two characteristic fragment ions. The stability of the resulting charged fragments dictates which peaks are most prominent in the spectrum. Further fragmentation of the p-tolyl group, such as the loss of a methyl radical to form a tropylium-like ion, may also be observed.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Ion Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 175 | [C₁₁H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |
| 106 | [C₇H₈N]⁺ | Cleavage of the β-lactam ring, formation of a methyl-substituted styrene (B11656) imine radical cation. |
| 91 | [C₇H₇]⁺ | Loss of methyl group from the p-tolyl moiety, potentially forming a tropylium (B1234903) ion. |
| 69 | [C₄H₅O]⁺˙ | Cleavage of the β-lactam ring, formation of a methylketene (B14734522) radical cation. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. For this compound, which contains two chiral centers at the C3 and C4 positions, this technique would unambiguously establish the relative stereochemistry (cis or trans) of the methyl and 4-methylphenyl substituents.
A crystallographic analysis would provide detailed information on the geometry of the β-lactam ring, which is typically nearly planar but can exhibit slight puckering depending on the substituents. nih.gov It would also reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds involving the amide N-H group and the carbonyl oxygen, which dictate the material's solid-state properties.
While a crystal structure for the specific title compound, this compound, is not available in the surveyed literature, the parameters that would be determined from such an analysis are well-established.
Table 3: Crystallographic Parameters to be Determined for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry class of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Z Value | The number of molecules per unit cell. |
| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles. |
| Torsion Angles | Defines the conformation of the molecule and the orientation of substituents. |
| Hydrogen Bonding & Intermolecular Contacts | Details of how molecules interact with each other in the solid state. |
| Absolute Stereochemistry | Unambiguous assignment of the R/S configuration at C3 and C4. |
Computational and Theoretical Studies of 3 Methyl 4 4 Methylphenyl Azetidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics to compute molecular properties. curtin.edu.au These calculations solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding information about its energy, geometry, and electronic characteristics. nih.gov The primary methods employed for molecules of this size are Density Functional Theory (DFT), ab initio methods, and semi-empirical methods. scribd.comresearchgate.net
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scispace.comespublisher.com Unlike traditional ab initio methods that calculate the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density. scribd.com This approach has proven highly effective for studying medium-sized organic molecules. mdpi.comresearchgate.net
A fundamental step in any computational study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. unipd.it For a flexible molecule like 3-Methyl-4-(4-methylphenyl)azetidin-2-one, which has multiple rotatable bonds and chiral centers, conformational analysis is crucial.
DFT is extensively used to analyze the electronic structure of molecules, which governs their reactivity and spectroscopic properties.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govmaterialsciencejournal.org A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to undergo electronic transitions. nih.gov
Interactive Table: Key Quantum Chemical Parameters This table illustrates typical parameters derived from electronic structure analysis. The values are hypothetical examples of what a DFT calculation might yield.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.79 |
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different potential regions:
Red: Regions of most negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen. nih.gov
Blue: Regions of most positive electrostatic potential, electron-poor, which are favorable for nucleophilic attack. These are often located around hydrogen atoms. nih.gov
Green: Regions of neutral or near-zero potential.
For this compound, an MEP analysis would likely show a negative potential (red) around the carbonyl oxygen of the azetidinone ring, indicating its role as a hydrogen bond acceptor or a site for electrophilic interaction.
A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful method for validating both the computational model and experimental structural assignments. researchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. While calculated harmonic frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve excellent agreement. researchgate.net This correlation allows for the precise assignment of vibrational modes to specific atomic motions, such as the characteristic C=O stretch of the β-lactam ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) with high accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the chemical shifts for an optimized geometry and comparing them with experimental spectra, one can confirm the molecule's structure and conformational preferences in solution.
Interactive Table: Comparison of Theoretical vs. Experimental Spectroscopic Data This table provides a hypothetical comparison to illustrate how computational data is correlated with experimental findings.
| Spectroscopic Data | Calculated Value | Experimental Value |
|---|---|---|
| IR: C=O Stretch (cm⁻¹) | 1785 | 1760 |
| ¹H NMR: H at C4 (ppm) | 4.95 | 4.88 |
| ¹³C NMR: C=O (ppm) | 168.2 | 167.5 |
Beyond DFT, other quantum chemical methods offer different trade-offs between accuracy and computational expense.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, solve the Schrödinger equation from first principles without relying on empirical parameters. scribd.comresearchgate.net While highly accurate, their computational cost increases rapidly with the size of the molecular system, often limiting their application to smaller molecules or for benchmarking results from less expensive methods. researchgate.net
Semi-Empirical Methods: Methods like AM1, PM3, and MNDO are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. scispace.comwikipedia.org This parameterization makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecules or for high-throughput screening. researchgate.netresearchgate.net However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org
Density Functional Theory (DFT) Investigations
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. mdpi.com This approach provides a "computational microscope" to observe conformational changes, molecular flexibility, and interactions with solvent molecules.
For this compound, an MD simulation could reveal:
The flexibility of the azetidinone ring and its substituents.
The stability of different conformers over time at a given temperature.
The patterns of interaction with solvent molecules, such as water, which can inform its solubility and reactivity in different environments.
When the forces between atoms are calculated using quantum mechanics (e.g., DFT) at each step of the simulation, the method is known as Ab Initio Molecular Dynamics (AIMD). nih.gov AIMD is computationally intensive but provides a highly accurate description of dynamic processes involving changes in electronic structure, such as chemical reactions.
Theoretical Investigations of Reaction Mechanisms and Transition States
The formation of the azetidin-2-one (B1220530) ring system is a cornerstone of β-lactam chemistry. One of the most common methods for the synthesis of these structures is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine. Theoretical studies on the Staudinger synthesis of various β-lactams have been conducted to elucidate the reaction mechanism and stereoselectivity. mdpi.com
Table 1: Theoretical Approaches to Investigating Reaction Mechanisms of Azetidin-2-one Synthesis
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Energy profiles of reaction pathways, geometries of reactants, transition states, and products. | Can be used to predict the most favorable reaction pathway and the stereochemical outcome of the synthesis. |
| Electron Localization Function (ELF) Analysis | Detailed description of bonding changes during the reaction. | Provides insight into the electronic rearrangements that lead to the formation of the β-lactam ring. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and non-covalent interactions in transition states. | Can help to understand the forces that stabilize the transition state and influence the reaction rate. |
This table is illustrative of the computational methods applied to the study of azetidin-2-one synthesis in general, as specific data for this compound is not available in the cited literature.
Computational Prediction of Molecular Interactions and Binding Modes
Computational methods are also extensively used to predict how molecules like this compound might interact with other molecules or with themselves. These predictions are crucial for understanding the compound's physical properties and for the rational design of new molecules.
Molecular docking and molecular dynamics (MD) simulations are powerful tools for exploring the potential binding modes of a molecule within a receptor's active site. researchgate.netdergipark.org.tr While these studies are often aimed at predicting biological activity, the underlying principles focus on the fundamental molecular interactions. For azetidin-2-one derivatives, docking studies can reveal potential interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues of a protein. researchgate.netdergipark.org.tr MD simulations can then be used to assess the stability of these predicted binding modes over time. researchgate.netdergipark.org.tr
Table 2: Types of Molecular Interactions Predicted by Computational Methods for Azetidin-2-one Derivatives
| Type of Interaction | Description | Potential Relevance for this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carbonyl oxygen of the β-lactam ring can act as a hydrogen bond acceptor. |
| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | The methyl and methylphenyl groups are nonpolar and can participate in hydrophobic interactions. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring of the 4-(4-methylphenyl) group can engage in π-π stacking with other aromatic systems. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of molecular complexes and crystal packing. |
| Intramolecular C-H···O bonds | Weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor. | Can influence the conformation of the molecule by creating stabilizing intramolecular interactions. |
This table outlines the general types of molecular interactions that can be computationally predicted for azetidin-2-one derivatives. Specific interaction data for this compound would require dedicated computational studies.
Chemical Reactivity and Transformations of the Azetidin 2 One Moiety
Ring-Opening Reactions of the Azetidin-2-one (B1220530) Nucleus
The most characteristic reaction of the azetidin-2-one system is the cleavage of the strained four-membered ring. This process is thermodynamically favorable as it relieves the significant angle and torsional strain inherent in the molecule.
Due to the high electrophilicity of the carbonyl carbon, the β-lactam ring of 3-Methyl-4-(4-methylphenyl)azetidin-2-one is readily attacked by a wide range of nucleophiles. magtech.com.cn This reaction typically proceeds via a nucleophilic acyl substitution mechanism, resulting in the cleavage of the C2-N1 amide bond to afford β-amino acid derivatives. The regioselectivity of the attack is consistently at the carbonyl carbon (C2), as the C4 position is less electrophilic.
Key factors influencing these reactions include the nature of the nucleophile, the solvent, and the temperature. Strong nucleophiles can open the ring under mild conditions, while weaker nucleophiles may require catalysis or harsher conditions.
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Hydroxide | Sodium Hydroxide (NaOH) | β-Amino acid salt |
| Alkoxide | Sodium Methoxide (NaOMe) | β-Amino acid ester |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | β-Amino acid amide |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | 4-amino-alcohol |
| Organometallics | Grignard Reagents (RMgX) | β-Amino ketone |
Ring-opening polymerization (ROP) is a crucial method for synthesizing polyamides from lactam monomers. rsc.org For β-lactams (azetidin-2-ones), anionic ring-opening polymerization (AROP) is the most extensively studied and utilized method, often proceeding in a living manner which allows for control over the polymer's molecular weight and architecture. researchgate.netdocumentsdelivered.com
Cationic ring-opening polymerization (CROP) of lactams is less common and generally more challenging to control. rsc.org The mechanism would theoretically involve the activation of the carbonyl oxygen by a cationic initiator (e.g., a strong acid), making the carbonyl carbon even more electrophilic. The propagation would then proceed by the nucleophilic attack of a monomer's nitrogen atom onto the activated carbonyl of the growing polymer chain.
For this compound, the potential for CROP exists, but it would likely be complicated by several factors:
Side Reactions: The high reactivity of the cationic intermediates can lead to side reactions, resulting in a broad molecular weight distribution and poor control over the polymerization.
Initiator Reactivity: The choice of initiator is critical and must be strong enough to activate the amide carbonyl without causing unwanted degradation of the monomer or polymer.
Competition with AROP: Anionic polymerization is often more efficient and provides better control for lactam monomers. researchgate.net
While theoretically possible, the development of a controlled CROP process for this specific β-lactam would require significant optimization of reaction conditions to compete with more established anionic methods.
Functionalization and Derivatization at C-3 and C-4 Positions
Beyond reactions that cleave the ring, the substituents on the azetidin-2-one nucleus can be chemically modified, allowing for the synthesis of a diverse range of derivatives while preserving the core β-lactam structure. nih.gov
The hydrogen atoms on the C-3 carbon are acidic due to their position alpha to the carbonyl group. This allows for the formation of an enolate intermediate upon treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). nih.govmasterorganicchemistry.com This enolate is a potent nucleophile and can react with various electrophiles, providing a powerful method for introducing new functional groups at the C-3 position. bham.ac.uklibretexts.org
Table 2: Potential C-3 Functionalization via Enolate Formation
| Reagent Class | Reagent Example | Product Description |
| Alkyl Halides | Methyl Iodide (CH₃I) | Introduction of a second alkyl group at C-3. |
| Aldehydes/Ketones | Benzaldehyde (PhCHO) | Aldol addition to form a β-hydroxy derivative. |
| Acyl Halides | Acetyl Chloride (CH₃COCl) | Acylation to form a β-keto derivative. |
| Halogenating Agents | N-Bromosuccinimide (NBS) | α-Halogenation of the C-3 position. |
The stereochemical outcome of these reactions is often influenced by the existing stereocenter at C-4, potentially allowing for diastereoselective functionalization.
The 4-methylphenyl (p-tolyl) group at the C-4 position offers two primary sites for chemical modification: the aromatic ring and the benzylic methyl group.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.org The azetidin-2-one ring, connected via a C-N bond, is generally considered an electron-withdrawing and deactivating group. Therefore, it would direct incoming electrophiles primarily to the meta positions relative to the point of attachment (i.e., the carbons adjacent to the methyl group).
Benzylic Position Reactions: The methyl group on the phenyl ring is a benzylic position and is susceptible to free-radical halogenation or oxidation to an aldehyde, carboxylic acid, or alcohol under appropriate conditions.
Table 3: Potential Transformations of the 4-Methylphenyl Substituent
| Reaction Type | Reagents | Position of Reaction | Resulting Functional Group |
| Nitration | HNO₃ / H₂SO₄ | Aromatic Ring | Nitro (-NO₂) |
| Bromination | Br₂ / FeBr₃ | Aromatic Ring | Bromo (-Br) |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Aromatic Ring | Acetyl (-COCH₃) |
| Benzylic Bromination | NBS / Light | Benzylic Methyl Group | Bromomethyl (-CH₂Br) |
| Benzylic Oxidation | KMnO₄ or CrO₃ | Benzylic Methyl Group | Carboxylic Acid (-COOH) |
Ring Expansion and Rearrangement Reactions
Under specific conditions, such as thermal or photochemical activation, the strained β-lactam ring can undergo rearrangements to form larger, more stable heterocyclic systems. researchgate.netepfl.ch These reactions provide synthetic routes to valuable γ-lactams (pyrrolidin-2-ones) or other five- and six-membered heterocycles.
While specific examples for this compound are not extensively documented, analogous transformations in similar β-lactam systems suggest potential pathways:
N1-C4 Bond Cleavage: Certain β-lactams, particularly those with an imino group at C-4, have been shown to rearrange to 5-iminopyrrolidin-2-ones, representing a formal ring expansion. researchgate.net
Carbene-Mediated Expansion: Intramolecular insertion of a carbene, generated from a diazo group tethered to the β-lactam, into an aromatic ring can lead to complex polycyclic structures, as seen in the Buchner ring expansion. nih.govchemrxiv.org
Acid-Mediated Expansion: Treatment with Brønsted acids can promote the expansion of N-protected azetidines to 1,3-oxazinan-2-ones, suggesting that under specific activation, the azetidin-2-one core could potentially undergo similar transformations. rsc.org
These reactions are often complex and their feasibility would depend heavily on the specific substitution pattern and the reaction conditions employed.
Utility of Azetidin-2-ones as Synthons for Complex Molecular Architectures
The azetidin-2-one, or β-lactam, ring is a highly valuable and versatile building block in organic synthesis. nih.govresearchgate.net Its utility extends far beyond its presence in antibiotic compounds, primarily due to the inherent ring strain of the four-membered lactam. nih.goveurekaselect.com This strain makes the β-lactam susceptible to selective ring-opening reactions, allowing it to serve as a synthon—a synthetic equivalent—for various functional groups and molecular scaffolds. nih.govacs.org The strategic cleavage of specific bonds within the azetidin-2-one framework provides access to a diverse array of complex molecules that may not even contain a β-lactam ring in their final structure. nih.govresearchgate.net This approach is widely recognized as the "β-lactam synthon method". nih.govresearchgate.net
The versatility of the azetidin-2-one core lies in the ability to selectively cleave its bonds, particularly the amide bond (N1–C2) or the C2–C3, C3–C4, and N1–C4 bonds, through various chemical transformations. nih.gov Nucleophilic attack at the carbonyl carbon is a common strategy, leading to the opening of the ring and the formation of β-amino acids and their derivatives. researchgate.net The substituents on the β-lactam ring, such as the 3-methyl and 4-(4-methylphenyl) groups in the titular compound, play a crucial role in directing the stereochemistry of these transformations, making enantiomerically pure β-lactams powerful intermediates in asymmetric synthesis. nih.goveurekaselect.com
The application of azetidin-2-ones as synthons allows for the construction of numerous classes of biologically significant compounds. These include, but are not limited to, β-amino acids, peptides, polyamines, polyamino alcohols, and other heterocyclic systems. nih.govresearchgate.neteurekaselect.com For instance, the reduction of β-lactams is a convenient method for synthesizing azetidines, which are themselves important building blocks. rsc.org Furthermore, transformations of substituted azetidin-2-ones are key steps in the synthesis of complex antibiotics like carbapenems. researchgate.net
The following tables detail specific transformations where the azetidin-2-one ring is utilized as a synthon to generate more complex molecular structures.
Table 1: Synthesis of β-Amino Acids and Derivatives from Azetidin-2-ones This table illustrates the most common application of β-lactams as synthons: the synthesis of β-amino acids through nucleophilic ring cleavage.
| Starting Azetidin-2-one Type | Reaction Condition | Product Type | Significance |
| General 2-Azetidinone | Acid or Base Catalyzed Hydrolysis | β-Amino Acid | Provides access to non-proteinogenic amino acids, which are crucial components of peptidomimetics and other bioactive molecules. mdpi.com |
| N-Unsubstituted 2-Azetidinone | Methanolysis (e.g., Sodium Methoxide) | β-Amino Acid Methyl Ester | A protected form of β-amino acids, useful for subsequent peptide coupling reactions. researchgate.net |
| N-(4-methoxybenzyloxy)azetidin-2-one | Aldol reaction with aldehydes/ketones | 3-substituted-β-lactam adducts | Serves as a synthon of β-alanine for creating complex β-amino acid derivatives and 4-hydroxy-2-pyridinones. nih.govacs.org |
| 4-Acetoxy-3-vinylazetidin-2-one | Multi-step transformation | 4-Acetoxy-3-(1-hydroxyethyl)azetidin-2-one | A key intermediate for the synthesis of carbapenem (B1253116) antibiotics, demonstrating the use of β-lactams to build other complex β-lactams. researchgate.net |
Table 2: Azetidin-2-one as a Precursor to Other Molecular Scaffolds This table highlights the versatility of the β-lactam ring in constructing diverse molecular architectures beyond β-amino acids.
| Starting Azetidin-2-one Derivative | Reagent/Reaction Type | Resulting Molecular Architecture | Application/Significance |
| General 2-Azetidinone | Reduction (e.g., DIBAL-H) | Azetidine (B1206935) | Synthesis of a different class of strained four-membered heterocycles used as amino acid surrogates and in medicinal chemistry. rsc.orgmdpi.com |
| 3-Dienyl-2-azetidinones | Nitroso Diels–Alder Cycloaddition, followed by amidiolytic ring opening and iodocyclization | Pyrroloxazine | Demonstrates a complex cascade reaction initiated from a functionalized β-lactam to build polycyclic heterocyclic systems. researchgate.net |
| Azetidin-2,3-diones | Grignard Reaction followed by reductive removal of hydroxyl group | C-3 Alkyl/Aryl Azetidin-2-ones | Used as synthons for cholesterol absorption inhibitors. researchgate.net |
| α-Keto β-lactams | Reaction with trans-4-hydroxy-L-proline (catalyzed by Bi(NO₃)₃·5H₂O) | β-Lactam with a C3-pyrrole ring | Asymmetric synthesis of novel β-lactam structures with potential biological activity. researchgate.net |
Structure Activity Relationship Sar Studies of Azetidin 2 One Derivatives
Influence of Substituents at C-3 and C-4 on Molecular Conformation and Stability
In the case of 3-Methyl-4-(4-methylphenyl)azetidin-2-one, the methyl group at C-3 and the 4-methylphenyl (p-tolyl) group at C-4 are critical. The size and electronic properties of these groups can introduce steric strain, which in turn affects the bond angles and lengths within the ring. This can impact the stability of the lactam bond. For instance, bulky substituents can either stabilize the ring by preventing hydrolysis or destabilize it through increased ring strain.
Stereochemical Implications in Azetidin-2-one (B1220530) Derivatives and their Molecular Interactions
Stereochemistry, the 3D arrangement of atoms, is a fundamental aspect governing the molecular interactions of azetidin-2-one derivatives. For a molecule like this compound, which has two chiral centers at C-3 and C-4, four possible stereoisomers can exist (e.g., (3R,4R), (3S,4S), (3R,4S), and (3S,4R)).
The specific stereoisomer determines the spatial orientation of the methyl and p-tolyl groups. This precise 3D architecture is crucial for recognition and binding to biological macromolecules, such as enzymes or receptors, which are themselves chiral. A slight change in the stereochemistry can lead to a significant loss or alteration of biological activity because the molecule may no longer fit correctly into the active site of its target.
For example, in many biologically active β-lactams, a specific cis stereochemistry at the C-3 and C-4 positions is essential for activity. This arrangement positions the substituents in a way that facilitates optimal interaction with the target protein. The trans isomers, while chemically similar, often exhibit markedly lower activity due to a suboptimal fit. The enantiomeric form (the non-superimposable mirror image) can also have drastically different biological effects.
Role of Ring Strain in Modulating Molecular Interactions
The azetidin-2-one ring is characterized by significant ring strain, with a strain energy of approximately 25.4 kcal/mol. rsc.org This inherent strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle of 109.5°. This strain has profound implications for the chemical reactivity and molecular interactions of β-lactam compounds.
The high degree of ring strain makes the amide bond within the β-lactam ring highly susceptible to nucleophilic attack and cleavage. rsc.orgrsc.org This enhanced reactivity is the cornerstone of the mechanism of action for many β-lactam antibiotics, which act by acylating and thereby inactivating bacterial enzymes involved in cell wall synthesis. The strained ring essentially acts as a "spring-loaded" trap for the target enzyme.
The substituents on the ring can modulate this inherent reactivity. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making the ring even more susceptible to cleavage. Conversely, bulky substituents might sterically hinder the approach of a nucleophile, potentially decreasing reactivity but increasing the molecule's stability and half-life in a biological system. nih.gov This delicate balance between reactivity and stability is a key consideration in the design of azetidin-2-one-based compounds.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Azetidin-2-ones (focus on physicochemical descriptors)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a compound with its biological activity. ptfarm.pl In the context of azetidin-2-ones, QSAR studies often focus on a variety of physicochemical descriptors to predict their activity. These descriptors quantify different aspects of the molecule's properties.
Key physicochemical descriptors used in QSAR models for azetidin-2-ones include:
Topological Descriptors: These describe the connectivity and shape of the molecule. Indices like the Balaban index (J) and molecular connectivity indices (χ) have been shown to correlate with the antimicrobial activities of some azetidin-2-one derivatives. ptfarm.plnih.gov
Electronic Descriptors: These relate to the electron distribution in the molecule. Parameters such as partial atomic charges and electro-topological state (E-state) indices can be important for predicting interactions with polar residues in a biological target.
Steric Descriptors: These account for the size and shape of the molecule. Molar refractivity and principal moments of inertia can be used to model how the bulk of the molecule affects its fit into a binding site. chalcogen.ro
A typical QSAR study on a series of azetidin-2-one derivatives might develop a mathematical equation that links these descriptors to a measured biological activity (e.g., antimicrobial potency). researchgate.net Such models can help in understanding which molecular properties are most important for the desired activity and can guide the design of new, more potent compounds. researchgate.net
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
|---|---|---|
| Topological | Balaban index (J), Molecular Connectivity Indices (⁰χv, ¹χv) | Describes molecular branching and size, which can affect binding affinity. ptfarm.plnih.gov |
| Electronic | Partial Atomic Charges, SddsN(nitro)E-index | Governs electrostatic interactions with the target site. researchgate.net |
| Steric | Molar Refractivity, Principal Moments of Inertia | Relates to the volume and shape of the molecule, influencing the fit into a binding pocket. chalcogen.ro |
| Thermodynamic | LogP, Total Energy | Impacts solubility, membrane permeability, and overall stability. chalcogen.ro |
Design Principles Based on Structural Insights and Theoretical Predictions
The knowledge gained from SAR, stereochemical studies, and an understanding of the role of ring strain provides a rational basis for the design of new azetidin-2-one derivatives with tailored properties. nih.gov Theoretical predictions and computational modeling are integral to this modern drug design process.
Key design principles include:
Conformationally Restricted Analogs: By replacing flexible linkers in known active molecules with the more rigid azetidin-2-one ring, it is possible to lock the molecule into a bioactive conformation. This can prevent cis/trans isomerization that might otherwise reduce activity. nih.gov
Stereochemically Pure Compounds: Synthesis of specific stereoisomers is crucial, as biological activity is often confined to a single isomer. Asymmetric synthesis methods are employed to produce enantiomerically pure compounds, maximizing therapeutic effect and minimizing potential off-target effects from other isomers.
Modulation of Ring Reactivity: Substituents can be strategically chosen to fine-tune the reactivity of the β-lactam ring. For instance, if the goal is to create a stable compound that is not a covalent inhibitor, substituents that decrease the ring strain or sterically protect the carbonyl group might be introduced.
QSAR-Guided Optimization: Once a lead compound is identified, QSAR models can predict which modifications are most likely to improve activity. ptfarm.plnih.gov For example, if a model indicates that increased lipophilicity is correlated with higher potency, medicinal chemists can focus on adding lipophilic groups to the core structure.
Structure-Based Design: When the 3D structure of the biological target is known, computational docking studies can be performed. nih.gov This involves simulating how different azetidin-2-one derivatives fit into the target's active site, allowing for the design of molecules with optimized binding interactions.
By integrating these principles, researchers can move beyond trial-and-error approaches and rationally design novel azetidin-2-one derivatives like this compound for a wide range of potential applications.
Conclusion and Future Research Directions
Summary of Key Academic Contributions to 3-Methyl-4-(4-methylphenyl)azetidin-2-one Research
While specific research focusing exclusively on this compound is not extensively documented in dedicated publications, a wealth of academic contributions to the broader field of 3,4-disubstituted azetidin-2-ones provides a solid foundation for its study. The primary and most significant contribution is the development and refinement of the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, which remains a cornerstone for the construction of the β-lactam ring. researchgate.net For the synthesis of this compound, this would involve the reaction of a ketene derived from propionyl chloride with an imine formed from 4-methylbenzaldehyde (B123495) and a suitable amine.
Key academic advancements that are relevant to this specific compound include:
Stereoselective Synthesis: A major focus of research has been the control of stereochemistry at the C3 and C4 positions of the azetidin-2-one (B1220530) ring. Studies have demonstrated that the stereochemical outcome of the Staudinger reaction can be influenced by the choice of reactants, solvents, and reaction conditions, often leading to a predominance of either the cis or trans isomer. mdpi.com
Catalytic Variants: The development of catalytic and enantioselective versions of the Staudinger reaction and other synthetic routes to β-lactams has been a significant area of academic achievement. These methods allow for the preparation of chiral azetidin-2-ones, which is crucial for their application in medicinal chemistry.
Ring-Opening Reactions: The inherent ring strain of the azetidin-2-one nucleus makes it susceptible to nucleophilic attack and ring-opening. rsc.org Academic research has extensively explored these reactions, establishing the β-lactam ring as a valuable synthon for the synthesis of β-amino acids and other important organic molecules. nih.gov
Biological Evaluation of Analogs: Numerous studies have synthesized and evaluated libraries of 3,4-disubstituted azetidin-2-ones for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. nih.gov This body of work provides a strong rationale for the potential biological relevance of this compound.
Current Challenges and Promising Avenues in Azetidin-2-one Synthetic Chemistry
Despite the maturity of azetidin-2-one synthesis, several challenges remain, which also represent promising areas for future research.
Current Challenges:
| Challenge | Description |
| Stereocontrol | Achieving complete and predictable stereocontrol in the synthesis of polysubstituted azetidin-2-ones remains a significant hurdle. |
| Substrate Scope | Many existing synthetic methods have limitations in terms of the functional groups that can be tolerated on the reactants. |
| Green Synthesis | The development of more environmentally benign synthetic routes that avoid hazardous reagents and solvents is an ongoing challenge. |
| Scalability | Translating efficient laboratory-scale syntheses to large-scale industrial production can be problematic. |
Promising Avenues:
Novel Catalytic Systems: The design and discovery of new catalysts for the enantioselective synthesis of azetidin-2-ones is a key area of future research. This includes the development of organocatalysts and catalysts based on earth-abundant metals.
Flow Chemistry: The application of continuous flow technologies to the synthesis of azetidin-2-ones offers the potential for improved reaction control, safety, and scalability.
Biocatalysis: The use of enzymes to catalyze the formation of the β-lactam ring or to perform selective modifications on pre-existing azetidin-2-one scaffolds is a promising green chemistry approach.
Diversity-Oriented Synthesis: The development of synthetic strategies that allow for the rapid generation of diverse libraries of azetidin-2-one derivatives is crucial for drug discovery efforts. nih.gov
Prospects for Advanced Theoretical and Computational Modeling of Azetidin-2-one Systems
Theoretical and computational modeling is poised to play an increasingly important role in advancing our understanding of azetidin-2-one systems.
Key Areas for Computational Investigation:
| Area | Description |
| Reaction Mechanisms | Density Functional Theory (DFT) and other computational methods can be used to elucidate the detailed mechanisms of reactions used to synthesize azetidin-2-ones, such as the Staudinger reaction. organic-chemistry.orgnih.govnih.govmdpi.com This can provide insights into the factors that control stereoselectivity and reactivity. |
| Spectroscopic Properties | Computational methods can be employed to predict and interpret the spectroscopic data (e.g., NMR, IR) of azetidin-2-ones, aiding in their characterization. |
| Conformational Analysis | Understanding the conformational preferences of the azetidin-2-one ring and its substituents is crucial for structure-based drug design. Molecular mechanics and molecular dynamics simulations can provide valuable insights. |
| Reactivity Prediction | Computational models can be developed to predict the reactivity of different azetidin-2-ones towards various reagents, guiding synthetic planning and the design of new reactions. |
The synergy between computational modeling and experimental work is expected to accelerate the discovery of new synthetic methods and the design of novel azetidin-2-one-based molecules with desired properties.
Future Directions in Structure-Based Design and Chemical Reactivity Studies of Azetidin-2-ones
The future of research on azetidin-2-ones, including this compound, will likely be driven by a combination of structure-based design and a deeper exploration of their chemical reactivity.
Structure-Based Design:
Target-Oriented Synthesis: The design and synthesis of azetidin-2-one derivatives that are tailored to interact with specific biological targets will continue to be a major focus. This will involve the use of computational docking and molecular modeling to guide the design of new compounds. nih.gov
Bioisosteric Replacement: The azetidin-2-one scaffold can be used as a bioisostere for other functional groups in known bioactive molecules, leading to the development of new drugs with improved properties.
Fragment-Based Drug Discovery: Small, functionalized azetidin-2-ones can be used as building blocks in fragment-based drug discovery campaigns.
Chemical Reactivity Studies:
Strain-Release Reactions: The ring strain of the azetidin-2-one ring is a key driver of its reactivity. rsc.org Future research will likely uncover new and synthetically useful transformations that exploit this ring strain. nih.gov
Functionalization of the Ring: The development of new methods for the selective functionalization of the C-H bonds of the azetidin-2-one ring would provide rapid access to a wide range of new derivatives.
Polymerization: The ring-opening polymerization of azetidin-2-ones could lead to the development of new classes of polyamides with unique properties.
Q & A
Q. Table 1: Representative Synthesis Data
| Method | Yield (%) | Conditions | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | 88 | P2O4, toluene, reflux | >95% | |
| Imine coupling | 76 | DMF, 80°C, 18h | 92% |
Basic: How can NMR and X-ray crystallography be used to resolve the stereochemistry of this compound?
Methodological Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can distinguish cis/trans isomers via coupling constants (e.g., JH-H values for adjacent protons). For example, trans configurations show larger coupling constants (~3–5 Hz) compared to cis .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides definitive stereochemical assignment. reports bond angles (e.g., C4–C5–C6–N1 = 178.3°) and torsion angles to confirm trans configuration. ORTEP-3 visualization aids in structural validation .
Advanced: How should researchers address contradictions between spectroscopic data and computational models for azetidin-2-one derivatives?
Methodological Answer:
Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-predicted data require systematic cross-validation:
Refine Computational Models : Use higher-level basis sets (e.g., B3LYP/6-311++G**) and solvent effects (PCM model) .
Validate Experimental Conditions : Ensure sample purity (HPLC) and eliminate solvent artifacts (e.g., DMSO-d6 peaks).
Compare Crystallographic Data : Overlay X-ray structures (e.g., from SHELX ) with DFT-optimized geometries to identify conformational discrepancies .
Statistical Analysis : Apply R-factors (e.g., Rint < 0.05) to assess data reliability .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in pharmacological studies?
Methodological Answer:
In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays.
Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets for 4-methylphenyl groups) .
Modular Synthesis : Introduce substituents (e.g., halogens, nitro groups) at C3/C4 positions and correlate with bioactivity trends .
Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .
Advanced: How can computational modeling predict the reactivity and stability of this compound under varying conditions?
Methodological Answer:
- Reactivity : Perform DFT calculations (Gaussian 16) to map electrophilic sites (e.g., carbonyl carbon) and predict nucleophilic attack pathways .
- Thermal Stability : Use molecular dynamics (MD) simulations (AMBER) to simulate degradation at elevated temperatures (100–200°C).
- Solvent Effects : COSMO-RS models predict solubility in polar/nonpolar solvents, guiding formulation design .
Basic: What crystallographic parameters are critical for refining the structure of this compound?
Methodological Answer:
Key parameters from include:
- Space Group : P21/c (monoclinic).
- Unit Cell Dimensions : a = 10.512 Å, b = 9.874 Å, c = 14.326 Å, β = 105.4°.
- R-factors : R1 = 0.059, wR2 = 0.155 (294 K data).
Refinement in SHELXL with anisotropic displacement parameters for non-H atoms ensures accuracy. ORTEP-3 generates publication-quality thermal ellipsoid plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
